Triphenyl phosphite

概述

描述

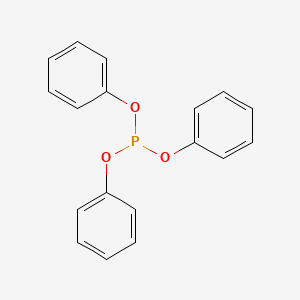

Chemical Structure and Properties Triphenyl phosphite (TPPi), with the chemical formula $ \text{P(OC}6\text{H}5\text{)}_3 $, is a colorless to slightly yellow liquid with a molecular weight of 310.28 g/mol. It exhibits a density of 1.184 g/cm³, a melting point of 22–24°C, and a boiling point of 360°C . Its structure includes three phenyl groups bonded to a central phosphorus atom via oxygen, creating a flexible molecular geometry with six torsion angles . TPPi is hydrolytically unstable in the presence of moisture, decomposing into free phenol and phosphorous acid derivatives .

Applications

TPPi is widely used as:

准备方法

Synthetic Routes and Reaction Conditions: Triphenyl phosphite is typically synthesized by reacting phenol with phosphorus trichloride in the presence of a suitable base. The reaction proceeds as follows: [ \text{PCl}_3 + 3 \text{HOC}_6\text{H}_5 \rightarrow \text{P(OC}_6\text{H}_5)_3 + 3 \text{HCl} ] The base neutralizes the hydrochloric acid formed during the reaction, ensuring the process is efficient and scalable .

Industrial Production Methods: In industrial settings, the synthesis of this compound is optimized for high yield and minimal by-products. Continuous flow methods have been developed to enhance efficiency, allowing for kilogram-scale production. These methods employ various bases such as sodium, triethylamine, pyridine, and benzothiazole to achieve satisfactory yields .

化学反应分析

Types of Reactions: Triphenyl phosphite undergoes several types of chemical reactions, including:

Oxidation: It can be oxidized to triphenyl phosphate.

Reduction: It serves as a reducing agent in certain organic reactions.

Substitution: It can react with alkyl halides to form alkyl phosphites.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Alkyl halides like methyl iodide are commonly used in substitution reactions .

Major Products:

Oxidation: Triphenyl phosphate.

Reduction: Various reduced phosphorus compounds.

Substitution: Alkyl phosphites

科学研究应用

Industrial Applications

Stabilizer and Antioxidant

Triphenyl phosphite serves as an oxidation inhibitor and stabilizer in the manufacture of polymers and plastics. It is particularly effective in enhancing the performance of materials such as polyvinyl chloride, polypropylene, and polystyrene. Its role as an auxiliary antioxidant helps improve the longevity and clarity of these materials by preventing oxidative degradation during processing at high temperatures (over 150°C) .

Table 1: Industrial Uses of this compound

| Industry | Application Description |

|---|---|

| Plastics | Stabilizer for polyvinyl chloride and other polymers |

| Coatings | Improves color stability and prevents oxidation |

| Adhesives | Used in polyurethane hot melt adhesives |

| Pharmaceuticals | Intermediate in the synthesis of various drugs |

| Rubber | Enhances properties of synthetic rubber |

Scientific Research Applications

Synthesis of Organophosphorus Compounds

Recent studies have highlighted the use of this compound in synthesizing novel organophosphorus compounds. For instance, it has been employed in one-pot reactions involving 2-oxoindoline-3-ylidene derivatives to create functionalized compounds with significant biological activities, including anti-cancer and anti-inflammatory properties . This application underscores its role in developing new pharmaceuticals.

Neurotoxicity Studies

This compound has been investigated for its neurotoxic effects in animal models. A study compared its effects to those of diisopropylphosphorofluoridate, revealing distinct patterns of neurodegeneration across various brain regions. Clinical signs such as ataxia and flaccid paresis were observed following administration, indicating that this compound induces a unique form of neurotoxicity that differs from other organophosphorus compounds .

Case Studies

Case Study: Endocrine Disruption Potential

A systematic review framework was applied to assess this compound's potential as an endocrine disruptor. The review included 66 studies encompassing in vivo, in vitro, and epidemiological data. Findings suggested that this compound could disrupt metabolic processes and reproductive functions, highlighting the need for further research into its safety profile .

Case Study: Polymer Stabilization

In a practical application within the polymer industry, this compound was utilized to stabilize unsaturated polyester resins during manufacturing. The compound effectively prevented color formation due to oxidation, resulting in higher quality resins with improved clarity. This case illustrates how this compound can enhance product performance while maintaining aesthetic qualities .

作用机制

Triphenyl phosphite exerts its effects primarily through its antioxidant properties. It decomposes hydroperoxides, preventing the degradation of polymers. The mechanism involves the formation of phosphoranyl radicals, which react with hydroperoxides to form stable products, thereby terminating radical chain reactions .

相似化合物的比较

Comparison with Structurally Similar Phosphorus Compounds

Triphenyl Phosphate (TPP)

- Structure and Oxidation State : TPP ($ \text{OP(OC}6\text{H}5\text{)}_3 $) contains phosphorus in the +5 oxidation state, compared to TPPi’s +3 state.

- Flame Retardancy : TPP acts as a gas-phase flame retardant by releasing phosphorus radicals that scavenge combustion radicals. In contrast, TPPi’s condensed-phase activity dominates, forming char layers to inhibit heat transfer .

- Thermal Stability : TPP has a higher decomposition temperature (~300°C) than TPPi (~200°C), making TPP more suitable for high-temperature applications .

Triphenylphosphine Oxide (TPPO)

- Structure : TPPO ($ \text{Ph}_3\text{PO} $) features a phosphorus-oxygen double bond.

- Reactivity: TPPO is chemically inert compared to TPPi, which readily participates in phosphorylation and esterification reactions.

Triethyl Phosphite (TEPi)

- Substituent Effects : TEPi ($ \text{P(OCH}2\text{CH}3\text{)}_3 $) has smaller ethyl groups, increasing its hydrolytic sensitivity compared to TPPi’s bulky phenyl substituents.

- Synthetic Utility : In the Sandmeyer reaction, TPPi achieved a 78% yield in aryl phosphonate synthesis, outperforming TEPi (25–30%) due to steric and electronic advantages of phenyl groups .

Thermal and Physical Properties Relative to Analogues

Thermal Conductivity

TPPi exhibits complex phase behavior, including stable/metastable crystalline phases and amorphous states. Its thermal conductivity ($ \kappa $) varies with phase:

- Crystalline Phases: $ \kappa = A/T + B $, where $ A/T $ represents phonon contributions and $ B $ is diffuson-mediated heat transfer .

- Amorphous States : $ \kappa $ follows an Arrhenius model ($ \kappa(T, P) = \kappa_0(P) \exp(-E/T) $) due to diffuson-dominated conduction .

Comparison with Other Phosphites :

- Triisodecyl Phosphite : Larger alkyl chains reduce thermal conductivity due to increased molecular disorder.

- Tris(4-octylphenyl) Phosphite : Bulky substituents enhance amorphous phase stability but lower $ \kappa $ compared to TPPi .

Reactivity and Stability

Hydrolysis Resistance

- TPPi hydrolyzes to phenol and phosphite acids under humid conditions, limiting its use in aqueous environments.

- Inorganic Analogues: PBaz$3$ (inorganic triphenylphosphine) reacts violently with water to release PH$3$, unlike TPPi .

Catalytic Activity

- Polymerization Inhibition : TPPi deactivates molybdenum carbonyl complexes in free-radical polymerization, acting as an inhibitor similar to CO .

- Esterification Promotion : In poly(hexylene 2,5-furandicarboxylate) (PHF) synthesis, TPPi enhances intrinsic viscosity (0.23 → 0.78 dL/g) and tensile strength (450 → 479 MPa) by promoting polycondensation .

Flame Retardancy

- Mechanism : TPPi operates in the condensed phase, forming protective char layers. In contrast, triphenyl phosphate (TPP) primarily functions in the gas phase .

- Performance : At 1.5 wt.% phosphorus loading, TPPi shows comparable flame-retardant efficiency to TPP but with reduced smoke emission .

Mechanical Property Enhancement

生物活性

Triphenyl phosphite (TPP) is an organophosphorus compound that has garnered attention for its biological activity, particularly in relation to its role as a potential endocrine disruptor and its effects on cellular mechanisms. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of TPP, including its mechanisms of action, case studies, and relevant research findings.

This compound is primarily known for its use as a plasticizer and flame retardant, but it also exhibits significant biological activity. Its structural formula is represented as , indicating the presence of phenyl groups that contribute to its chemical behavior.

Endocrine Disruption

Recent studies have identified TPP as a potential endocrine disruptor. A systematic review involving 66 studies indicated that TPP affects metabolic pathways and reproductive functions, which aligns with the World Health Organization's definition of endocrine disruptors . The compound's ability to modulate peroxisome proliferator-activated receptor gamma (PPARγ) signaling pathways is particularly notable, as PPARγ is crucial for adipocyte differentiation and function .

In Vitro and In Vivo Studies

- Adipogenic Effects : Research utilizing 3T3-L1 preadipocytes demonstrated that TPP promotes adipogenesis through PPARγ activation. Unlike classical agonists such as rosiglitazone, TPP does not protect PPARγ from phosphorylation at Ser273, leading to distinct proteomic changes that favor white adipocyte formation over brown adipogenesis .

- Toxicological Assessments : A comprehensive toxicological assessment revealed that TPP has a relatively high oral LD50 (>20,000 mg/kg in guinea pigs) and low dermal toxicity (LD50 >10,000 mg/kg in rabbits) but can inhibit cholinesterase activity at higher doses . These findings suggest that while TPP is not acutely toxic, it may have long-term effects on metabolic health.

- Dermal Absorption Studies : In a study assessing dermal absorption using human skin models, TPP was found to accumulate in the upper layers of the skin with minimal systemic absorption. This raises concerns about prolonged exposure through consumer products containing TPP .

Table: Summary of Toxicological Findings

| Study Type | Organism/Model | Key Findings |

|---|---|---|

| Acute Toxicity | Guinea pigs | Oral LD50 > 20,000 mg/kg |

| Dermal Toxicity | Rabbits | Dermal LD50 > 10,000 mg/kg |

| Inhibition of Cholinesterase | Mice | Dose-dependent inhibition observed at high doses |

| Adipogenic Activity | 3T3-L1 Cells | Promotes differentiation into white adipocytes via PPARγ |

| Dermal Absorption | Human Skin Model | Accumulates in skin; minimal systemic absorption |

Environmental Impact

TPP has also been studied for its environmental persistence and bioaccumulation potential. Research indicates that TPP undergoes hydrolysis under alkaline conditions but shows moderate bioaccumulation in aquatic organisms with bioconcentration factors ranging from 110 to 144 . This raises concerns regarding its impact on ecosystems, particularly in aquatic environments where it may accumulate through the food chain.

常见问题

Basic Research Questions

Q. What are the common synthetic routes for producing Triphenyl phosphite, and how are reaction conditions optimized?

this compound is synthesized via ester exchange reactions using phenol and phosphorus oxychloride or trichloride as raw materials. A solvent-free, one-step ester exchange method with organic tin catalysts achieves yields >98% while maintaining low reaction temperatures. Key parameters include controlling moisture (to prevent hydrolysis) and optimizing catalyst concentration to minimize side reactions . Characterization involves elemental analysis and infrared (IR) spectroscopy to confirm molecular structure and purity .

Q. How is this compound characterized structurally, and what techniques resolve its amorphous phases?

Multidimensional solid-state NMR spectroscopy (e.g., ³¹P spin-diffusion exchange) and X-ray diffraction are critical for analyzing amorphous phases. These techniques reveal molecular arrangements at local and intermediate scales, distinguishing between supercooled liquid and amorphous solid states. For example, annealing at 210–230 K induces phase transitions detectable via NMR relaxation dynamics .

Q. What are the primary applications of this compound in polymer science?

As an auxiliary antioxidant and plasticizer, this compound stabilizes polyolefins, polyesters (e.g., PLA), ABS resins, and epoxy systems. It scavenges free radicals and peroxides during polymer processing, delaying thermal degradation. Its compatibility with ferric chloride (FeCl₃) enhances PLA degradation rates by 10-fold, enabling tunable material lifetimes .

Advanced Research Questions

Q. How can researchers address contradictions in toxicity data between this compound and structurally similar organophosphates?

Discrepancies arise from differences in metabolic pathways and bioavailability. For instance, this compound exhibits lower neurotoxicity in humans compared to tri-ortho-cresyl phosphate, as evidenced by absent cholinergic symptoms in exposed workers despite mild cholinesterase inhibition . Researchers should conduct comparative in vitro assays (e.g., hepatic microsomal metabolism studies) and leverage class-based toxicological extrapolation frameworks, as outlined in ATSDR guidance .

Q. What experimental designs are optimal for studying this compound’s role in polymer degradation kinetics?

Melt blending this compound with FeCl₃ and PLA allows real-time monitoring of degradation via UV-vis spectroscopy and gel permeation chromatography (GPC). Key variables include FeCl₃ concentration (0.5–2.0 wt%) and annealing temperatures (150–200°C). Degradation rates correlate with ester bond cleavage, quantified by molecular weight reduction and lactide monomer formation .

Q. How do moisture and temperature affect this compound’s stability during storage and application?

Hydrolysis under humid conditions generates free phenol, compromising its efficacy. Accelerated aging studies (40°C/75% RH) combined with HPLC analysis quantify hydrolysis rates. Stabilization strategies include anhydrous storage (<0.1% moisture) and co-additives (e.g., desiccants) to prolong shelf life .

Q. What advanced NMR techniques elucidate this compound’s interaction with polymer matrices?

³¹P-¹H heteronuclear correlation (HETCOR) NMR maps hydrogen bonding between this compound and polymer chains. Spin-diffusion experiments reveal spatial proximities (<1 nm), confirming its role as a reactive compatibilizer in PLA/poly(butylene succinate) blends .

Q. Methodological Considerations

- Toxicity Studies : Use MEDITEXT® acute exposure guidelines and HAZARDTEXT™ protocols for neurotoxicity assessments. Prioritize in vitro models (e.g., SH-SY5Y cells) to minimize ethical concerns .

- Polymer Degradation : Combine rheometry (melt flow index) with thermogravimetric analysis (TGA) to assess thermal stability. Reference NIST Chemistry WebBook for thermodynamic data (e.g., enthalpy of decomposition) .

属性

IUPAC Name |

triphenyl phosphite | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15O3P/c1-4-10-16(11-5-1)19-22(20-17-12-6-2-7-13-17)21-18-14-8-3-9-15-18/h1-15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVLLSGMXQDNUAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OP(OC2=CC=CC=C2)OC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15O3P, Array | |

| Record name | TRIPHENYL PHOSPHITE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21199 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIPHENYL PHOSPHITE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1124 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0026252 | |

| Record name | Triphenyl phosphite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0026252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Triphenyl phosphite is a clear, pale yellow liquid with a clean, pleasant odor. (NTP, 1992), Liquid; NKRA, Colorless to pale yellow solid or oily liquid; mp = 22-25 deg C; [ICSC] Pleasant odor; [HSDB] Off-white or yellow low melting solid; mp = 22-24 deg C; [MSDSonline], COLOURLESS-TO-PALE YELLOW SOLID OR OILY LIQUID WITH CHARACTERISTIC ODOUR. | |

| Record name | TRIPHENYL PHOSPHITE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21199 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phosphorous acid, triphenyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Triphenyl phosphite | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7630 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TRIPHENYL PHOSPHITE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1124 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

680 °F at 760 mmHg (NTP, 1992), 360 °C | |

| Record name | TRIPHENYL PHOSPHITE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21199 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIPHENYL PHOSPHITE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2571 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIPHENYL PHOSPHITE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1124 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

425 °F (NTP, 1992), 425 °F (218 °C) (OPEN CUP), 218 °C o.c. | |

| Record name | TRIPHENYL PHOSPHITE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21199 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIPHENYL PHOSPHITE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2571 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIPHENYL PHOSPHITE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1124 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

less than 0.1 mg/mL at 68 °F (NTP, 1992), Insoluble in water. Very soluble in ethanol, organic solvents., Solubility in water: none | |

| Record name | TRIPHENYL PHOSPHITE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21199 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIPHENYL PHOSPHITE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2571 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIPHENYL PHOSPHITE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1124 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.1844 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.1842 @ 20 °C, Relative density (water = 1): 1.18 | |

| Record name | TRIPHENYL PHOSPHITE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21199 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIPHENYL PHOSPHITE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2571 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIPHENYL PHOSPHITE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1124 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

>1 (air = 1) | |

| Record name | TRIPHENYL PHOSPHITE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2571 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Water-white to pale yellow solid or oily liquid | |

CAS No. |

101-02-0 | |

| Record name | TRIPHENYL PHOSPHITE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21199 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Triphenyl phosphite | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=101-02-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triphenyl phosphite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000101020 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TRIPHENYL PHOSPHITE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62219 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | TRIPHENYL PHOSPHITE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43789 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phosphorous acid, triphenyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Triphenyl phosphite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0026252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triphenyl phosphite | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.645 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIPHENYL PHOSPHITE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9P45GRD24X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TRIPHENYL PHOSPHITE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2571 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIPHENYL PHOSPHITE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1124 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

72 to 75 °F (NTP, 1992), 25 °C, 22-25 °C | |

| Record name | TRIPHENYL PHOSPHITE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21199 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIPHENYL PHOSPHITE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2571 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIPHENYL PHOSPHITE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1124 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。